2-Ethynyl-1,3-benzothiazole

Descripción general

Descripción

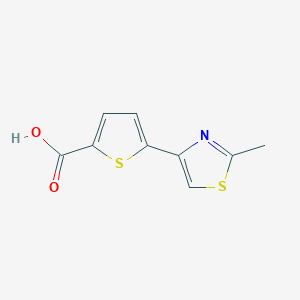

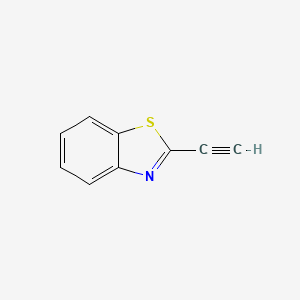

2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The ethynyl group at the 2-position introduces a triple bond, which can significantly alter the electronic properties of the molecule. Benzothiazole derivatives are known for their diverse applications, particularly in the field of light technology, due to their photoluminescent properties .

Synthesis Analysis

The synthesis of ethynyl-extended benzothiazole derivatives can be achieved through various methods. One approach involves the Sonogashira cross-coupling reactions, which are used to introduce ethynyl groups into the benzothiazole core . Another method includes a three-component reaction that allows for the formation of novel benzothiazole derivatives, as demonstrated in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate . These synthetic strategies are crucial for creating compounds with desired properties for specific applications.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been elucidated, revealing the orientation of the benzothiazole moiety relative to the amidine group . The electronic nature of substituent groups on the benzothiazole ring can significantly influence the absorption and emission spectra, as seen in the study of ethynyl-extended regioisomers of 2-(2'-hydroxyphenyl)benzothiazole .

Chemical Reactions Analysis

Benzothiazole derivatives participate in a range of chemical reactions that are essential for their functionalization and application in various technologies. The Sonogashira cross-coupling reaction is a key example, allowing for the introduction of ethynyl groups into the benzothiazole core . Additionally, molecular iodine-mediated oxidative cyclization has been used to synthesize benzothiazoles, demonstrating the versatility of reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of substituents, such as the ethynyl group, can lead to changes in photoluminescent properties, which are of particular interest for applications in light technology . The position and electronic nature of substituent groups on the benzothiazole ring can result in varied absorption and emission spectra, which is crucial for the design of organic electronic devices . The understanding of these properties is fundamental for the development of new materials with desired functionalities.

Aplicaciones Científicas De Investigación

Fluorophore Development

2-Ethynyl-1,3-benzothiazole derivatives are instrumental in the synthesis of highly efficient fluorophores. Nociarová et al. (2021) demonstrated the synthesis of 4,7-bis(triarylamine-ethynyl)benzothiazoles, a new class of quasi-quadrupolar fluorophores, which exhibit large two-photon absorption cross sections in the near-infrared region. These findings open up potential applications in the development of advanced imaging agents and optical materials (Nociarová et al., 2021).

DNA Detection

Benzothiadiazole fluorophores have shown promise in selective DNA detection. Neto et al. (2010) explored the use of 4,7-pi-extended 2,1,3-benzothiadiazoles for DNA detection at low concentrations. These compounds exhibit an exponential increase in fluorescence intensity upon binding to DNA, suggesting their utility in biochemical assays and research involving nucleic acid detection (Neto et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives are also explored for their role in corrosion inhibition. Salarvand et al. (2017) investigated the inhibition performance of 2-phenyl-benzothiazole derivatives on mild steel in acidic solutions. Their study indicates that these compounds could be effective in protecting metals from corrosion, which is significant in material science and engineering (Salarvand et al., 2017).

Solar Cell Materials

In the field of renewable energy, benzothiazole compounds have been studied for their application in solar cells. Song et al. (2016) focused on the use of ethynyl benzothiadiazole in dye-sensitized solar cells. They demonstrated that these compounds can enhance the photovoltaic performance, offering potential advancements in solar energy technology (Song et al., 2016).

Mecanismo De Acción

Target of Action

2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, which has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with the DprE1 protein, inhibiting its function and thereby disrupting the survival mechanisms of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the DprE1 protein affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . The downstream effects of this disruption include the inhibition of bacterial growth and potential cell death .

Pharmacokinetics

Some benzothiazole derivatives have been found to have good bioavailability, with more than 52% bioavailability when administered orally

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, potentially leading to the death of these bacteria . This makes it a promising candidate for the development of new anti-tubercular drugs.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 28°C

Direcciones Futuras

Benzothiazole derivatives, including “2-Ethynyl-1,3-benzothiazole”, are of great interest in the field of synthetic and medicinal chemistry due to their wide range of pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Propiedades

IUPAC Name |

2-ethynyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVCPVCGNOKHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348794 | |

| Record name | 2-ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40176-80-5 | |

| Record name | 2-ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)